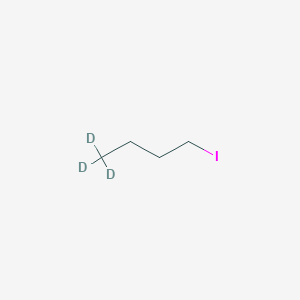
1-Iodobutane-4,4,4-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodobutane-4,4,4-D3 is a deuterated derivative of 1-iodobutane, where three hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C4H6D3I and has a molecular weight of 187.037 g/mol . Deuterated compounds are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodobutane-4,4,4-D3 can be synthesized by reacting n-butanol-D3 with iodine in the presence of phosphorus . The reaction typically involves the following steps:
Preparation of n-butanol-D3: This is achieved by the reduction of butyric acid-D3 using lithium aluminum deuteride (LiAlD4).
Iodination: The n-butanol-D3 is then reacted with iodine (I2) and red phosphorus (P) to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by fractional distillation and stored under an inert atmosphere to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
1-Iodobutane-4,4,4-D3 undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile.
Elimination (E2): Under strong basic conditions, this compound can undergo elimination to form butene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with hydroxide yields butanol-D3, while reacting with cyanide produces butanenitrile-D3.
Elimination: The major product is butene-D3.
Scientific Research Applications
1-Iodobutane-4,4,4-D3 has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials, including deuterated solvents and polymers.
Mechanism of Action
The mechanism of action of 1-iodobutane-4,4,4-D3 primarily involves its role as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions.
Comparison with Similar Compounds
Similar Compounds
1-Iodobutane: The non-deuterated version of 1-iodobutane-4,4,4-D3, with the molecular formula C4H9I.
1-Bromobutane: Similar structure but with a bromine atom instead of iodine.
1-Chlorobutane: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties make it valuable in studies involving isotope effects and in applications where deuterium labeling is required.
Properties
Molecular Formula |
C4H9I |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
1,1,1-trideuterio-4-iodobutane |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3 |
InChI Key |
KMGBZBJJOKUPIA-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCI |
Canonical SMILES |
CCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


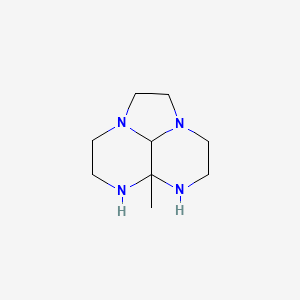
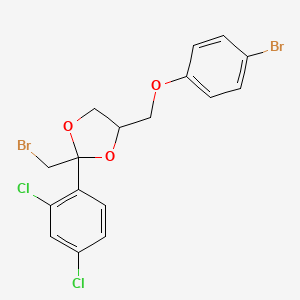
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
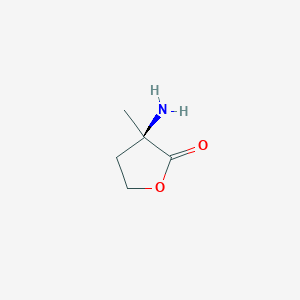

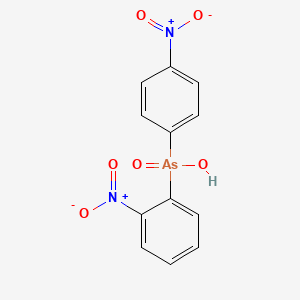

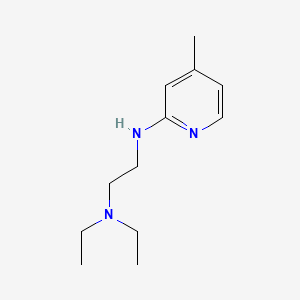
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
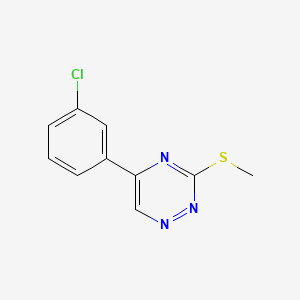
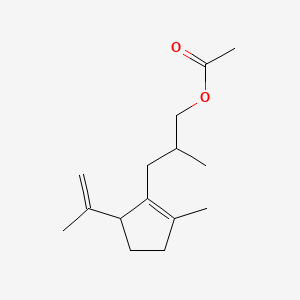
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
